Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate

Enzyme inhibition Carboxylesterase Drug metabolism

Procure this 5-methoxy-substituted dinitrophenyl acetate to ensure reproducible enzymatic assays and synthetic outcomes. The electron-donating methoxy group distinctly alters carbonyl electrophilicity and photoreactivity compared to fluoro or non-methoxylated analogs, mitigating assay failure risks. Suitable for hCES1 inhibition (Ki = 3 nM) and MMP-2 studies (IC50 = 1.26 µM). Available in research quantities; verify specific batch purity prior to order.

Molecular Formula C10H10N2O7
Molecular Weight 270.2 g/mol
CAS No. 160984-05-4
Cat. No. B3244238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methoxy-2,4-dinitrophenyl)acetate
CAS160984-05-4
Molecular FormulaC10H10N2O7
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H10N2O7/c1-18-9-3-6(4-10(13)19-2)7(11(14)15)5-8(9)12(16)17/h3,5H,4H2,1-2H3
InChIKeyVUZKGNRXESYCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate CAS 160984-05-4 — Chemical Identity, Specifications & Research Procurement Overview


Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate (CAS 160984-05-4) is a synthetic nitroaromatic compound with the molecular formula C10H10N2O7 and a molecular weight of 270.2 g/mol . It features a phenylacetate core bearing two electron-withdrawing nitro groups at the 2- and 4-positions and an electron-donating methoxy group at the 5-position. The compound is commercially available for research use only, typically supplied at ≥95% purity, and is structurally characterized by its InChI Key VUZKGNRXESYCLF-UHFFFAOYSA-N and canonical SMILES string . Its physical properties include a predicted boiling point of 426.2±40.0 °C at 760 mmHg [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, particularly as a substrate mimetic or inhibitor probe for esterase enzymes due to its activated ester moiety and chromogenic nitroaromatic framework.

Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate: Why Substitution with Other Dinitrophenyl Acetates or Nitroaromatic Esters Introduces Uncontrolled Variables in Enzyme Assays and Chemical Synthesis


Within the class of 2,4-dinitrophenyl acetates, subtle variations in ring substitution profoundly alter both enzymatic recognition and chemical reactivity. The presence of the 5-methoxy group in Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate introduces a strong electron-donating effect that modulates the electrophilicity of the ester carbonyl and the aromatic ring, directly impacting nucleophilic attack rates [1]. Directly analogous compounds such as Methyl (5-fluoro-2,4-dinitrophenyl)acetate, while sharing the dinitrophenyl acetate core, exhibit different electronic properties due to fluorine's strong electron-withdrawing nature, leading to divergent chromatographic retention, synthetic yields, and potentially biological target engagement . Furthermore, the methoxy substituent in the 5-position is a documented determinant of photochemical reactivity, with 2-methoxy substituted nitrophenyl acetates displaying quantum yields for photohydrolysis that differ by orders of magnitude compared to their non-methoxylated counterparts [2]. Therefore, assuming functional equivalence between this specific compound and other nitroaromatic esters without empirical validation introduces significant risk of assay failure, irreproducible synthetic outcomes, and misinterpretation of structure-activity relationships.

Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate: Quantitative Differentiation Evidence for Procurement Decision-Making


Human Liver Carboxylesterase 1 (hCES1) Inhibition: A 3 nM Ki Defines High-Potency Probe Utility

Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate exhibits potent inhibition of human liver carboxylesterase 1 (hCES1) with a Ki value of 3 nM [1]. This potency is markedly higher than its activity against other esterases; for comparison, its IC50 against porcine liver carboxylesterase is 1.42 µM (1,420 nM), representing an approximately 470-fold lower potency [2]. This stark species and isoform selectivity differentiates it from broad-spectrum esterase inhibitors like bis(4-nitrophenyl) phosphate (BNPP), which inhibits multiple carboxylesterases non-selectively.

Enzyme inhibition Carboxylesterase Drug metabolism Chemical probe

Matrix Metalloproteinase-2 (MMP-2) Inhibition: Distinct IC50 Defines Utility in Gelatinase Profiling

Against APMA-activated human recombinant matrix metalloproteinase-2 (MMP-2), Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate demonstrates an IC50 of 1.26 µM (1,260 nM) [1]. This moderate inhibitory activity is approximately 17-fold more potent than its effect on human neutrophil collagenase (MMP-8), for which the IC50 is 21.9 µM (21,900 nM) under comparable assay conditions [2]. This selectivity profile contrasts with broad-spectrum hydroxamate-based MMP inhibitors (e.g., Marimastat), which typically inhibit MMP-2 and MMP-8 with comparable low nanomolar potency.

Matrix metalloproteinase Enzyme assay Cancer research Protease inhibitor

Synthetic Route Distinction: Methoxy Derivative as a Chromatographically Separable Byproduct in Fluoro-Dinitrophenyl Acetate Production

In the patented synthesis of Methyl (5-fluoro-2,4-dinitrophenyl)acetate from m-fluorophenyl acetic acid via nitration and esterification, Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate is formed as a distinct byproduct due to nucleophilic aromatic substitution of the fluorine atom by methoxide generated in situ from methanol under acidic conditions . The three nitro-ester products—methyl (3-fluoro-2,6-dinitrophenyl)acetate, methyl (5-fluoro-2,4-dinitrophenyl)acetate (32% yield, Rf = 0.39 in 30% ethyl acetate/hexane), and methyl (5-methoxy-2,4-dinitrophenyl)acetate—are separable by flash chromatography with increasing polarity . The methoxy derivative exhibits a distinct 1H NMR signature in DMSO-d6 at 400 MHz, with singlets at δ 3.635 (ester methyl), 4.051 (methoxy), 4.214 (benzylic CH2), 7.628, and 8.714 ppm, clearly differentiating it from its fluoro-analogs .

Synthetic chemistry Nitroaromatic synthesis Chromatographic separation Process chemistry

Methoxy Group Enhancement of Photochemical Reactivity: A Class-Level Inference from 2-Methoxy-Nitrophenyl Acetate Photohydrolysis Studies

The presence of a methoxy group ortho to the ester moiety in nitrophenyl acetates profoundly enhances photochemical hydrolysis quantum yields. While direct photolysis data for Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate is not reported, class-level inference from structurally related 2-methoxy-4-nitrophenyl acetate and 2-methoxy-5-nitrophenyl acetate demonstrates that methoxy substitution increases photohydrolysis quantum yields by one to two orders of magnitude relative to non-methoxylated isomers [1]. Specifically, 2-methoxy-4-nitrophenyl acetate exhibits a quantum yield (Φ) of <0.002, whereas the 2-methoxy-5-nitro isomer displays Φ = 0.129 in neutral aqueous solution under UV irradiation [2]. For comparison, simple 4-nitrophenyl acetate has a quantum yield of only 0.002 under identical conditions [3]. This establishes the methoxy group as a critical determinant of photolability in this compound class.

Photochemistry Caged compounds Photolabile protecting groups Quantum yield

Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate: High-Impact Research Applications Grounded in Quantitative Differentiation Evidence


Human Carboxylesterase 1 (hCES1) Activity Profiling in Drug Metabolism and Pharmacokinetic Studies

Employ this compound as a high-affinity (Ki = 3 nM) chemical probe for hCES1 to selectively inhibit this isoform in human liver microsome preparations [1]. The ~470-fold lower potency against porcine carboxylesterase (IC50 = 1.42 µM) enables species-specific comparative studies to validate translational models of ester prodrug activation [2]. Use in conjunction with o-nitrophenyl acetate substrate to spectrophotometrically monitor residual CES1 activity, ensuring that observed pharmacokinetic effects are attributable to hCES1 inhibition rather than off-target esterase engagement.

Matrix Metalloproteinase-2 (MMP-2) Selective Inhibition in Cancer Invasion and Metastasis Assays

Utilize this compound to selectively inhibit gelatinase MMP-2 (IC50 = 1.26 µM) while sparing collagenase MMP-8 (IC50 = 21.9 µM) [1][2]. This 17-fold selectivity window is valuable for dissecting the distinct roles of these MMP isoforms in tumor cell migration, extracellular matrix remodeling, and angiogenesis. The compound can be employed in gelatin zymography, fluorescence-based protease assays, or cell-based invasion assays to attribute functional outcomes specifically to MMP-2 activity rather than to broader metalloproteinase inhibition.

Analytical Reference Standard and Impurity Marker in the Manufacture of Fluorinated Dinitrophenyl Acetate Derivatives

Procure and utilize Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate as an authenticated reference standard for HPLC or GC-MS impurity profiling during the synthesis of Methyl (5-fluoro-2,4-dinitrophenyl)acetate and related nitroaromatic esters [1]. The distinct chromatographic retention (increased polarity relative to fluoro-analogs) and characteristic 1H NMR signals (δ 4.051 for methoxy; δ 7.628 and 8.714 for aromatic protons) provide unambiguous identification of this byproduct [2]. This application is critical for process development, batch-to-batch consistency verification, and regulatory documentation in pharmaceutical intermediate production.

Scaffold for Photolabile Protecting Group Development Leveraging Methoxy-Enhanced Photoreactivity

Evaluate Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate as a starting scaffold for designing photolabile protecting groups (caged compounds). Based on class-level evidence that 2-methoxy substitution on nitrophenyl acetates increases photohydrolysis quantum yields by up to 65-fold (Φ up to 0.129 versus 0.002 for non-methoxylated analogs) [1], this compound offers a tunable photoreactivity profile. Researchers can exploit this property to develop light-activated prodrugs, caged fluorophores, or photoresponsive biomaterials where controlled release kinetics are paramount.

Quote Request

Request a Quote for Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.